

# Automated Synthesis of [99mTc]Tc-PSMA-I&S: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | PSMA I&S TFA |           |
| Cat. No.:            | B15623230    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed guide for the automated synthesis of [99mTc]Tc-PSMA-I&S (Prostate-Specific Membrane Antigen, Imaging and Surgery), a radiopharmaceutical used for SPECT imaging and radioguided surgery in prostate cancer. The protocol is designed for a fully automated process using a Scintomics GRP 4V synthesis module, ensuring reproducibility and adherence to cGMP guidelines. Detailed methodologies for quality control, including radiochemical purity and stability, are also presented.

#### Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer due to its overexpression on prostate cancer cells. [99mTc]Tc-PSMA-I&S is a technetium-99m labeled ligand that specifically binds to PSMA, enabling sensitive detection of primary tumors and metastatic lesions.[1][2] Its dual function allows for both preoperative imaging and intraoperative guidance for the surgical removal of PSMA-positive tissue.[2] The automated synthesis of this tracer enhances production efficiency and radiological safety, making it a valuable tool in clinical research and drug development.

## Automated Synthesis of [99mTc]Tc-PSMA-I&S



The automated synthesis of [99mTc]Tc-PSMA-I&S is typically performed on a cassette-based synthesis module, such as the Scintomics GRP 4V.[3][4] The process involves the reduction of [99mTc]pertechnetate and its chelation by the PSMA-I&S precursor.

### **Reagents and Materials**

- PSMA-I&S precursor (lyophilized)
- [99mTc]Pertechnetate (Na[99mTc]O4) from a commercial 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
- Sodium hydroxide (NaOH) solution for pH adjustment
- Sterile water for injection
- · Sterile vials
- Scintomics GRP 4V synthesis module and cassettes

#### **Automated Synthesis Workflow**

The synthesis process is pre-programmed on the Scintomics module. A crucial step is the adjustment of the reaction mixture's pH to a range of 7.8-8.2, which is critical for achieving high radiochemical yield.[5][6]



# Preparation Dissolve PSMA-I&S precursor in HEPES buffer Add Stannous Chloride Solution Adjust pH with NaOH to 7.8-8.2 Automated Synthesis Transfer [99mTc]Pertechnetate to Reaction Vial Incubate at Room Temperature Purification and Formulation Trap on C18 Cartridge Elute with Ethanol/Water Formulate in Saline Sterile Filtration (0.22 µm)

#### Automated Synthesis Workflow of [99mTc]Tc-PSMA-I&S

Click to download full resolution via product page

Final [99mTc]Tc-PSMA-I&S Product

Caption: Automated synthesis workflow for [99mTc]Tc-PSMA-I&S.



# Experimental Protocols Protocol 1: Automated Synthesis of [99mTc]Tc-PSMA-I&S

- Preparation: In a sterile vial, dissolve 40 μg of the PSMA-I&S precursor in HEPES buffer.[5]
- Add a solution of stannous chloride and ascorbic acid to the precursor solution.
- Carefully add sodium hydroxide (e.g., 120 μL of 10 M NaOH) to adjust the pH of the precursor solution to between 7.8 and 8.2.[5][6]
- Automated Synthesis:
  - Transfer the prepared precursor solution to the reaction vessel of the Scintomics GRP module.
  - Transfer the desired activity of [99mTc]pertechnetate to the reaction vessel.
  - Allow the reaction to proceed at room temperature according to the pre-programmed sequence. The total processing time is typically around 40 minutes.
- Purification: The reaction mixture is passed through a C18 cartridge to trap the [99mTc]Tc-PSMA-I&S.
- Formulation: The product is eluted from the cartridge with an ethanol/water mixture and subsequently formulated in sterile saline.
- Sterilization: The final product is passed through a 0.22 μm sterile filter into a sterile vial.

#### **Data Presentation**

#### Table 1: Summary of Radiochemical Yield and Purity



| Study Reference                  | Automated System  | Radiochemical<br>Yield (RCY) | Radiochemical<br>Purity (RCP)      |
|----------------------------------|-------------------|------------------------------|------------------------------------|
| Plhak et al. (2023)[4]<br>[5][6] | Scintomics GRP 4V | 58.7 ± 1.5%                  | 93.0 ± 0.3%                        |
| Aalbersberg et al.[7]            | Scintomics        | Not specified                | 96.3%, 97.6%, 98.2%<br>(3 batches) |
| Another Study[1]                 | Not specified     | 92.05% ± 2.20%               | >95%                               |

Table 2: Stability of [99mTc]Tc-PSMA-I&S

| Study Reference           | Time Point    | Radiochemical Purity    |
|---------------------------|---------------|-------------------------|
| Plhak et al. (2023)[5][6] | 6 hours       | 92.8 ± 0.1%             |
| Aalbersberg et al.[7]     | up to 6 hours | > 90%                   |
| Aalbersberg et al.[7]     | 24 hours      | Below acceptance limits |

## **Quality Control Protocols**

A comprehensive quality control of the final [99mTc]Tc-PSMA-I&S product is essential to ensure its safety and efficacy.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. mdpi.com [mdpi.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of in-House Synthesis and Quality Control of [99mTc]Tc-PSMA-I&S PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of in-House Synthesis and Quality Control of [99mTc]Tc-PSMA-I&S PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Automated Synthesis of [99mTc]Tc-PSMA-I&S:
   Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15623230#automated-synthesis-of-99mtc-tc-psma-i-s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com